1-(2-{2-[(2,2,2-trifluoroethyl)amino]pyrimidin-5-yl}phenyl)ethan-1-one
Description
Properties
IUPAC Name |
1-[2-[2-(2,2,2-trifluoroethylamino)pyrimidin-5-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c1-9(21)11-4-2-3-5-12(11)10-6-18-13(19-7-10)20-8-14(15,16)17/h2-7H,8H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOQWXHQBNGXGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CN=C(N=C2)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is human phosphodiesterase 10 (PDE10) . PDE10 is an enzyme that plays a crucial role in cellular signal transduction by degrading cyclic nucleotides.
Mode of Action
The compound interacts with PDE10 by binding to its active site, thereby inhibiting its enzymatic activity. This inhibition prevents the degradation of cyclic nucleotides, leading to an increase in their intracellular concentrations and subsequent amplification of the signaling pathways they are involved in.
Biochemical Pathways
The inhibition of PDE10 affects multiple biochemical pathways. Primarily, it impacts the cyclic nucleotide signaling pathways, including the cAMP and cGMP pathways. These pathways play key roles in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Pharmacokinetics
The trifluoroethyl group in the compound may enhance its lipophilicity, potentially improving its absorption and distribution.
Result of Action
The inhibition of PDE10 by this compound leads to an increase in the concentrations of cyclic nucleotides. This can result in the amplification of the signaling pathways they are involved in, potentially leading to changes in cellular processes such as cell proliferation, differentiation, and apoptosis.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with PDE10. .
Biological Activity
1-(2-{2-[(2,2,2-trifluoroethyl)amino]pyrimidin-5-yl}phenyl)ethan-1-one (CAS Number: 2640964-26-5) is a compound with potential pharmaceutical applications due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₁₄H₁₂F₃N₃O
- Molecular Weight : 295.26 g/mol
The compound exhibits various biological activities primarily attributed to its ability to interact with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in disease pathways.
Enzyme Inhibition
Studies have shown that compounds with similar structures can inhibit enzymes such as cyclooxygenases (COX), which play a critical role in inflammation and pain pathways. This suggests that 1-(2-{2-[(2,2,2-trifluoroethyl)amino]pyrimidin-5-yl}phenyl)ethan-1-one may possess anti-inflammatory properties.
Anticancer Activity
Research into related pyrimidine derivatives has revealed their potential as anticancer agents. These compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Biological Activity Data
A summary of key findings regarding the biological activity of 1-(2-{2-[(2,2,2-trifluoroethyl)amino]pyrimidin-5-yl}phenyl)ethan-1-one is presented in the table below:
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of a related compound on animal models of arthritis. The results indicated a significant reduction in inflammatory markers and pain scores, supporting the hypothesis that the compound could be beneficial for treating inflammatory conditions.
Case Study 2: Anticancer Efficacy
Another research project focused on the anticancer properties of similar pyrimidine derivatives. In vitro assays demonstrated that these compounds inhibited the growth of various cancer cell lines, suggesting that 1-(2-{2-[(2,2,2-trifluoroethyl)amino]pyrimidin-5-yl}phenyl)ethan-1-one may have similar effects.
Scientific Research Applications
Pharmaceutical Development
The compound has shown potential as a precursor in the synthesis of various pharmaceuticals. Specifically, it serves as an intermediate for developing drugs targeting neurological disorders due to its ability to cross the blood-brain barrier effectively. Research indicates that derivatives of this compound exhibit significant pharmacological activities, including:
- Antidepressant Effects : Studies have suggested that compounds with similar structures may influence serotonin pathways, potentially leading to new treatments for depression .
- Anticancer Activity : Preliminary studies indicate that some derivatives may inhibit tumor growth by inducing apoptosis in cancer cells .
Agrochemical Applications
1-(2-{2-[(2,2,2-trifluoroethyl)amino]pyrimidin-5-yl}phenyl)ethan-1-one also finds applications in agrochemicals:
- Pesticide Development : The compound's structural properties allow it to act as a scaffold for developing new pesticides that target specific pests while minimizing environmental impact.
- Herbicide Formulations : Its efficacy in inhibiting certain metabolic pathways in plants makes it a candidate for herbicide development aimed at controlling weed species resistant to current treatments .
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored various derivatives of this compound for their effects on serotonin reuptake inhibition. Results indicated that certain modifications enhanced potency and selectivity for serotonin transporters, leading to promising candidates for further development.
Case Study 2: Anticancer Properties
Research conducted by a pharmaceutical company demonstrated that a derivative of this compound exhibited significant cytotoxic effects on breast cancer cell lines. The study highlighted its mechanism involving apoptosis induction and cell cycle arrest at the G1 phase.
Comparison with Similar Compounds
Structural Analog: 1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one
- Core Structure : Pyrrolo[2,3-d]pyrimidine (a fused pyrrole-pyrimidine system) instead of a simple pyrimidine.
- Substituents: 4-Amino and 7-methyl groups on the pyrrolopyrimidine. 4-Fluoroindoline moiety linked to a 4-(trifluoromethyl)phenyl-ethanone.
- Synthesis : Prepared via coupling of a dihydrochloride intermediate with a trifluoromethylphenyl acetic acid, yielding 58% .
Structural Analog: 2-(1-(4-Amino-3-(4-ethoxy-3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
- Core Structure : Pyrazolo[3,4-d]pyrimidine fused with a chromen-4-one system.
- Substituents: 4-Ethoxy-3-(trifluoromethyl)phenyl and 3-fluorophenyl groups. Ethyl linker to the chromenone moiety.
- Synthesis : Low yield (12%) via Suzuki-Miyaura coupling, indicating synthetic challenges .
- Key Differences: The pyrazolo-pyrimidine core and chromenone system may confer distinct photophysical or pharmacokinetic properties.
Pharmacological Analogs: Befotertinib and Belonosudil
- Befotertinib : Contains a pyrimidine ring linked to a 2,2,2-trifluoroethyl-substituted indole. As an EGFR inhibitor, the trifluoroethyl group is critical for binding to hydrophobic kinase pockets .
- Belonosudil: Features a quinazoline core instead of pyrimidine, with an indazole substituent. It inhibits ROCK kinases, demonstrating how heterocycle choice (quinazoline vs. pyrimidine) influences target specificity .
- Key Differences : The target compound lacks the indole/indazole extensions seen in these drugs, suggesting narrower target engagement unless further functionalized.
Heterocyclic Variants: Thioxo-Pyrimidinones and Benzimidazoles
- Example 74 (EP 1 926 722 B1) : A benzimidazole derivative with trifluoromethyl groups. Synthesized via isothiocyanate coupling in acetonitrile with rapid completion (20 minutes) .
- Thioxo-Pyrimidinones (CAS 300820-11-5): Feature sulfur at the pyrimidine 2-position, altering electronic properties and solubility .
- Key Differences: Sulfur substitution or benzimidazole cores modify reactivity and binding compared to the target compound’s oxygen-based ethanone and pyrimidine.
Comparative Data Table
Key Findings and Implications
- Structural Flexibility : The target compound’s pyrimidine scaffold allows for modular substitutions, balancing synthetic feasibility and target engagement.
- Role of Trifluoroethyl Groups : Consistent with analogs like Befotertinib, the trifluoroethyl moiety enhances lipophilicity and stability, critical for kinase inhibition .
- Synthetic Challenges : Complex fused systems (e.g., pyrrolopyrimidines) often result in lower yields, suggesting the target compound’s simplicity may offer manufacturing advantages .
- Heterocycle Impact : Pyrimidine derivatives exhibit diverse pharmacological profiles compared to quinazolines or benzimidazoles, underscoring the importance of core selection in drug design .
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two primary fragments:
-
Pyrimidine-amine intermediate : 2-[(2,2,2-Trifluoroethyl)amino]pyrimidin-5-amine.
-
Aryl ketone intermediate : 1-(2-Bromophenyl)ethan-1-one.
Coupling these fragments via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution is a common strategy. Alternative approaches involve constructing the pyrimidine ring directly on the phenyl-ethanone scaffold.
Stepwise Synthetic Procedures
Amination of Pyrimidine Derivatives
The trifluoroethylamino group is introduced via nucleophilic substitution. For example, reacting 2-chloropyrimidin-5-amine with 2,2,2-trifluoroethylamine in the presence of a base like potassium carbonate yields the desired intermediate.
Reaction Conditions :
Alternative Route: Cyclocondensation
A one-pot cyclocondensation of amidines with β-keto esters or nitriles under acidic conditions can form the pyrimidine ring. For instance, trifluoroethylguanidine and ethyl acetoacetate in acetic acid yield 2-trifluoroethylaminopyrimidine.
Friedel-Crafts Acylation
1-(2-Bromophenyl)ethan-1-one is synthesized via Friedel-Crafts acylation of bromobenzene with acetyl chloride using AlCl₃ as a catalyst.
Optimized Parameters :
Suzuki-Miyaura Cross-Coupling
The bromophenyl ketone and pyrimidine-amine fragments are coupled using palladium catalysts. A representative protocol from employs:
Catalytic System :
Buchwald-Hartwig Amination
Direct amination of 5-bromo-2-trifluoromethylpyrimidine with 2-aminoacetophenone derivatives under palladium catalysis offers an alternative route.
Optimization and Catalytic Strategies
Palladium-Catalyzed Reactions
Pd-based catalysts are critical for coupling heteroaryl and aryl fragments. The use of Pd₂(dba)₃ with bulky phosphine ligands enhances stability and prevents agglomeration, improving yields.
Table 1: Catalytic Systems for Cross-Coupling
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd₂(dba)₃ | Tri-tert-butylphosphonium BF₄⁻ | 1,4-Dioxane | 78 |
| Pd(OAc)₂ | Xantphos | Toluene | 65 |
| PdCl₂(PPh₃)₂ | BINAP | DMF | 72 |
Solvent and Temperature Effects
Polar aprotic solvents (DMF, dioxane) facilitate better solubility of intermediates, while temperatures >80°C accelerate oxidative addition steps in palladium cycles.
Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
High-resolution MS (HRMS) confirms the molecular ion peak at m/z 351.1 (calculated for C₁₅H₁₁F₃N₂O⁺).
Challenges and Troubleshooting
Byproduct Formation
Low Amination Efficiency
-
Issue : Incomplete trifluoroethylamination due to steric hindrance.
-
Solution : Employ microwave-assisted synthesis at 120°C for 30 minutes.
Recent Advances
Q & A
Q. Optimization Strategies :
- Use palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems to enhance coupling efficiency .
- Control temperature (60–80°C) and solvent polarity (DMF/THF mixtures) to minimize side reactions .
- Monitor reaction progress via LC-MS or TLC for intermediate purification .
What advanced techniques are recommended for structural characterization of this compound?
Basic Research Question
Key methods include:
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns (e.g., pyrimidine ring planarity and trifluoroethyl group orientation) .
- NMR Spectroscopy : ¹⁹F NMR quantifies electronic effects of the trifluoromethyl group, while ¹H-¹³C HSQC confirms aryl-ketone connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₄H₁₁F₃N₃O) with <2 ppm error .
Methodological Tip : Combine crystallography with DFT calculations to correlate experimental and theoretical bond angles .
How does the trifluoroethylamino group influence the compound’s binding affinity to target enzymes?
Advanced Research Question
The trifluoroethylamino group enhances binding via:
- Hydrophobic Interactions : The CF₃ group occupies hydrophobic pockets in enzyme active sites (e.g., kinase ATP-binding domains) .
- Electron-Withdrawing Effects : Stabilizes hydrogen bonds between the amino group and catalytic residues (e.g., Asp/Glu in proteases) .
Q. Experimental Validation :
- Perform molecular docking (AutoDock Vina) to map binding poses .
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔG, ΔH) .
How can researchers resolve contradictions in biological activity data across different assays?
Advanced Research Question
Conflicting results (e.g., IC₅₀ variability in kinase inhibition assays) may arise from:
Q. Resolution Strategies :
- Conduct orthogonal assays (e.g., surface plasmon resonance (SPR) vs. fluorescence polarization) to confirm target engagement .
- Perform kinetic studies to distinguish competitive vs. allosteric inhibition mechanisms .
- Validate findings in cell-based models (e.g., siRNA knockdown to confirm target specificity) .
What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
Advanced Research Question
Focus on modifying:
- Pyrimidine Substituents : Introduce halogens (Cl, F) or methyl groups to alter steric bulk and π-π stacking .
- Trifluoroethyl Group : Replace with difluoroethyl or cyclopropyl derivatives to probe hydrophobicity .
- Ketone Moiety : Substitute with bioisosteres like oxadiazole or amide groups to improve metabolic stability .
Q. Methodology :
- Use parallel synthesis to generate compound libraries .
- Analyze SAR with multivariate regression models (e.g., QSAR) to prioritize lead compounds .
What are the challenges in crystallizing this compound, and how can they be addressed?
Advanced Research Question
Challenges include:
- Low Melting Point : Common for flexible trifluoroethyl-containing compounds.
- Polymorphism : Multiple crystal forms may arise due to rotational freedom of the phenyl-pyrimidine bond .
Q. Solutions :
- Use slow evaporation in mixed solvents (e.g., hexane/ethyl acetate) to promote nucleation .
- Employ seeding techniques with pre-formed microcrystals to control polymorphism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
